3-bromo-5-methylpyridine-2-sulfonyl fluoride
Description
Structure
3D Structure
Properties
CAS No. |
2299784-94-2 |
|---|---|
Molecular Formula |
C6H5BrFNO2S |
Molecular Weight |
254.08 g/mol |
IUPAC Name |
3-bromo-5-methylpyridine-2-sulfonyl fluoride |
InChI |
InChI=1S/C6H5BrFNO2S/c1-4-2-5(7)6(9-3-4)12(8,10)11/h2-3H,1H3 |
InChI Key |
ITILXMSHGLYJFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)S(=O)(=O)F)Br |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromo 5 Methylpyridine 2 Sulfonyl Fluoride
Established Synthetic Pathways to Pyridyl Sulfonyl Fluorides
Traditional methods for the synthesis of pyridyl sulfonyl fluorides often rely on the transformation of pre-functionalized pyridine (B92270) rings. These pathways include the halogenation and subsequent sulfonylation of the pyridine core, synthesis from precursors that already contain the pyridine ring, and the conversion of more common sulfonyl chlorides into their fluoride (B91410) counterparts.
A foundational approach to functionalized pyridines involves the direct halogenation of the pyridine ring, followed by the introduction of a sulfur-containing group that can be converted to a sulfonyl fluoride. The initial bromination and methylation to form the 3-bromo-5-methylpyridine (B130446) core is a critical first step. One documented method to achieve this core structure involves a multi-step sequence starting from 3-nitro-5-chloropyridine. This process includes a condensation reaction with diethyl malonate, decarboxylation to yield 3-nitro-5-methylpyridine, followed by hydrogenation to 3-amino-5-methylpyridine, and finally a Sandmeyer-type reaction to introduce the bromine, yielding 3-bromo-5-methylpyridine.
Once the 3-bromo-5-methylpyridine scaffold is obtained, the introduction of the sulfonyl fluoride group at the C-2 position is the subsequent challenge. This often requires the installation of a functional group at the 2-position that can serve as a handle for sulfonylation.
A more direct strategy involves starting with a pyridine precursor that is already functionalized at the desired positions. A highly plausible pathway to 3-bromo-5-methylpyridine-2-sulfonyl fluoride is through a 2-aminopyridine (B139424) intermediate.
Synthesis via a 2-Amino Pyridine Precursor:
The key intermediate for this route would be 2-amino-3-bromo-5-methylpyridine (B30763) . A potential synthesis for a related compound, 3-amino-2-bromo-5-methylpyridine, starts from 2-bromo-5-methyl-3-nitropyridine, which is reduced using iron powder in acetic acid to give the aminopyridine in high yield. ottokemi.com A similar nitration and reduction sequence on a suitable 3-bromo-5-methylpyridine derivative could theoretically yield the required 2-amino precursor.
Once 2-amino-3-bromo-5-methylpyridine is synthesized, it can be converted to the target sulfonyl fluoride via a Sandmeyer-type reaction. This transformation involves two key steps:
Diazotization: The 2-amino group is converted into a diazonium salt using a nitrite (B80452) source (e.g., sodium nitrite or tert-butyl nitrite) in an acidic medium.
Fluorosulfonylation: The resulting diazonium salt is then reacted with a source of sulfur dioxide (such as DABSO - 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) and a fluoride source (like Selectfluor) to install the sulfonyl fluoride group. repec.orgnih.govnih.gov This copper-free Sandmeyer-type reaction is known for its broad functional group tolerance. repec.orgnih.govnih.gov
| Step | Reagents and Conditions | Product |
| Diazotization | 2-amino-3-bromo-5-methylpyridine, NaNO₂ or t-BuONO, Acid (e.g., HCl) | 3-bromo-5-methylpyridine-2-diazonium salt |
| Fluorosulfonylation | Diazonium salt, SO₂ source (e.g., Na₂S₂O₅ or DABSO), Fluoride source (e.g., Selectfluor) | This compound |
| This table represents a generalized, plausible reaction scheme based on established Sandmeyer-type fluorosulfonylation reactions. |
The conversion of sulfonyl chlorides to sulfonyl fluorides is a classic and reliable method, valued for the stability of the resulting sulfonyl fluoride compared to the more reactive sulfonyl chloride. chemicalbook.com This halogen exchange reaction is typically achieved by treating the sulfonyl chloride with a fluoride salt.
The primary challenge in this approach is the synthesis of the precursor, 3-bromo-5-methylpyridine-2-sulfonyl chloride . This could potentially be formed from 2-amino-3-bromo-5-methylpyridine via a Sandmeyer chlorosulfonylation reaction, using reagents like sulfuryl chloride or a combination of SO₂ and a chlorine source in the presence of a copper catalyst.
Once the sulfonyl chloride is obtained, it can be converted to the sulfonyl fluoride.
Halogen Exchange Reaction: The sulfonyl chloride is treated with a source of fluoride ions. Common reagents for this transformation include potassium fluoride (KF) or potassium bifluoride (KHF₂). The reaction is often carried out in a suitable solvent system, which can be biphasic (e.g., water/acetone) or anhydrous with a phase-transfer catalyst like 18-crown-6 (B118740) to enhance the nucleophilicity of the fluoride ion.
| Starting Material | Reagents | Product |
| 3-bromo-5-methylpyridine-2-sulfonyl chloride | Potassium fluoride (KF) or Potassium bifluoride (KHF₂) in a suitable solvent | This compound |
| This table outlines the general conditions for the conversion of a sulfonyl chloride to a sulfonyl fluoride. |
Advanced and Emerging Synthetic Techniques
Recent advancements in organic synthesis offer more direct and potentially more efficient routes to pyridyl sulfonyl fluorides, which could be applicable to the synthesis of this compound.
Palladium-catalyzed cross-coupling reactions have become a powerful tool for forming C–S bonds. These methods could potentially be applied to a suitably functionalized 3-bromo-5-methylpyridine precursor.
One strategy involves the palladium-catalyzed fluorosulfonylation of an aryl halide. For the target molecule, this would require a 2-halo-3-bromo-5-methylpyridine (e.g., 2-chloro or 2-iodo derivative) as the starting material. The reaction would then proceed by coupling this precursor with a sulfur dioxide surrogate (like DABSO) and an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), in the presence of a palladium catalyst.
Another approach is the palladium-catalyzed sulfonylation of 2-aryloxypyridines, where the 2-pyridyloxyl group acts as a directing group to achieve ortho-sulfonylation on the aryl ring. nih.gov While not directly applicable to functionalizing the pyridine ring itself, this demonstrates the utility of palladium catalysis in sulfonylation reactions.
| Precursor | Reagents | Catalyst | Product |
| 2-Iodo-3-bromo-5-methylpyridine | DABSO, NFSI | Palladium complex (e.g., PdCl₂(AmPhos)₂) | This compound |
| This table illustrates a potential metal-catalyzed approach, based on general methodologies for aryl halide fluorosulfonylation. |
Electrochemical methods provide a mild and environmentally benign alternative for the synthesis of sulfonyl fluorides. chemicalbook.com These reactions avoid the need for stoichiometric chemical oxidants. A common approach involves the electrochemical oxidative coupling of thiols or disulfides with a fluoride source.
To apply this to the target molecule, one would need the precursor 3-bromo-5-methylpyridine-2-thiol . This thiol could then be subjected to anodic oxidation in the presence of a fluoride source, such as potassium fluoride (KF), often in a biphasic solvent system with an acid and pyridine as an additive. chemicalbook.com The reaction proceeds through the oxidation of the thiol to form a sulfonyl radical, which is then trapped by the fluoride ion.
| Precursor | Key Reagents | Conditions | Product |
| 3-bromo-5-methylpyridine-2-thiol | Potassium fluoride (KF), Pyridine, Acid (e.g., HCl) | Anodic oxidation, Graphite (B72142) anode, Stainless steel cathode | This compound |
| This table summarizes a potential electrochemical synthesis route based on established protocols for heteroaryl thiols. chemicalbook.com |
Photoredox Catalysis in Sulfonyl Fluoride Synthesis
Visible-light photoredox catalysis has become a powerful tool for the synthesis of complex organic molecules, including sulfonyl fluorides, under mild conditions. researchgate.netmdpi.com This methodology allows for the generation of highly reactive radical species that can participate in the formation of sulfonyl fluorides. researchgate.net The synthesis of aryl and heteroaryl sulfonyl fluorides, including pyridine derivatives, can be achieved using precursors such as aryl diazonium salts in combination with a sulfur dioxide source like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO). mdpi.com
The process is initiated by a photocatalyst, which, upon irradiation with visible light (e.g., blue LEDs), facilitates a single-electron transfer (SET) to generate the necessary radical intermediates. mdpi.comresearchgate.net This approach offers high functional group tolerance, accommodating both electron-donating and electron-accepting substituents on the aromatic ring. mdpi.com For the synthesis of pyridine-based sulfonyl fluorides, specialized pyridinium-based reagents can also be employed, which serve as bench-stable, redox-active radical precursors. researchgate.net
Table 1: Typical Components in Photoredox-Catalyzed Sulfonyl Fluoride Synthesis
| Component | Example | Function |
|---|---|---|
| Substrate | Aryl Diazonium Salts, (Hetero)arenes | Provides the core aromatic/heteroaromatic structure. |
| SO₂ Source | DABSO | Acts as a surrogate for gaseous sulfur dioxide. mdpi.com |
| Fluorine Source | N-Fluorobenzenesulfonimide (NFSI) | Provides the fluoride atom for the sulfonyl fluoride group. nih.gov |
| Photocatalyst | Organic Dyes (e.g., Cyanoarenes), Iridium or Ruthenium complexes | Absorbs visible light to initiate the electron transfer process. researchgate.netmdpi.com |
| Light Source | Blue LEDs | Provides the energy to excite the photocatalyst. mdpi.com |
| Solvent | Acetonitrile (MeCN), Dimethylformamide (DMF) | Dissolves reactants and facilitates the reaction. |
Flow Chemistry Applications for Scalable Synthesis
For scalable and efficient synthesis of sulfonyl fluorides, flow chemistry presents significant advantages over traditional batch processing. researchgate.net Flow chemistry involves continuously pumping reactants through a reactor, which allows for precise control over reaction parameters such as temperature, pressure, and residence time. This technique is particularly well-suited for electrochemical synthesis, which can be challenging to scale up in batch mode. researchgate.net
An electrochemical flow process for synthesizing sulfonyl fluorides from thiols and potassium fluoride has been developed. researchgate.net This method utilizes a graphite anode and a stainless-steel cathode with a short inter-electrode distance, which enhances reaction efficiency. The continuous process significantly reduces reaction times—from hours in a batch reactor to mere minutes in flow—while operating at room temperature and atmospheric pressure. researchgate.net The increased electrode surface-to-volume ratio and intensified mass transport in the flow reactor contribute to higher yields and improved safety, making it a viable approach for larger-scale production. researchgate.net
Table 2: Comparison of Batch vs. Flow Chemistry for Sulfonyl Fluoride Synthesis
| Parameter | Batch Processing | Flow Chemistry |
|---|---|---|
| Reaction Time | 6 to 36 hours | ~5 minutes residence time |
| Yield | Variable | Up to 92% |
| Scalability | Limited | High, suitable for continuous production |
| Safety | Potential for thermal runaway, handling of hazardous reagents | Enhanced control, smaller reaction volumes at any given time |
| Mass Transfer | Often limited | Intensified due to multiphase fluid patterns |
Green Chemistry Approaches in Sulfonyl Fluoride Production
In line with the principles of sustainable chemistry, recent innovations have focused on developing safer and more environmentally friendly methods for producing sulfonyl fluorides. asiaresearchnews.comosaka-u.ac.jpsciencedaily.com Traditional methods often rely on highly toxic and difficult-to-handle reagents such as sulfuryl fluoride (SO₂F₂) gas or potassium bifluoride (KHF₂). asiaresearchnews.comeurekalert.org
A significant advancement is the development of a green synthetic process that converts readily available thiols and disulfides into sulfonyl fluorides using potassium fluoride (KF) as the sole fluorine source and a green oxidant like NaOCl·5H₂O. osaka-u.ac.jpresearchgate.net Another novel method employs a highly reactive reagent known as SHC5® in conjunction with KF. asiaresearchnews.comsciencedaily.comeurekalert.org These processes are notable for producing only non-toxic sodium and potassium salts as by-products, thereby minimizing environmental impact. asiaresearchnews.comosaka-u.ac.jp The protocols are operationally simple, cost-effective, and can be performed safely, making them highly attractive for both academic and industrial applications. asiaresearchnews.comosaka-u.ac.jpeurekalert.org
Table 3: Comparison of Traditional vs. Green Reagents for Sulfonyl Fluoride Synthesis
| Synthesis Aspect | Traditional Reagents | Green Chemistry Reagents |
|---|---|---|
| Primary Reagents | SO₂F₂ gas, KHF₂ | Thiols, Disulfides |
| Fluorine Source | SO₂F₂, KHF₂ | Potassium Fluoride (KF) |
| Handling | Highly toxic, difficult to handle, corrosive asiaresearchnews.comeurekalert.org | Easily handled, stable substrates osaka-u.ac.jpsciencedaily.com |
| By-products | Potentially hazardous waste | Non-toxic salts (e.g., NaCl, KCl) asiaresearchnews.comosaka-u.ac.jp |
| Environmental Impact | Higher | Minimal asiaresearchnews.comosaka-u.ac.jp |
Regioselectivity and Chemoselectivity in Synthesis
The synthesis of a polysubstituted molecule like this compound requires precise control over the placement of each functional group (regioselectivity) and the ability to react one functional group in the presence of others (chemoselectivity). The pyridine ring already contains a bromine atom and a methyl group, and the challenge lies in introducing the sulfonyl fluoride group at the C2 position without disturbing the existing substituents.
A powerful strategy for achieving such selectivity involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. nih.govresearchgate.net In a molecule containing multiple potential reaction sites, such as a halogen and a sulfonyl fluoride (or a precursor like a fluorosulfate), the reaction can be directed by carefully choosing the catalyst and conditions. nih.gov The typical order of reactivity for these groups in Suzuki couplings is Br > -OSO₂F > Cl. nih.govresearchgate.net This differential reactivity allows for a stepwise functionalization. For instance, a bromo-substituted pyridine can undergo a Suzuki coupling, leaving a fluorosulfate (B1228806) or sulfonyl fluoride group untouched for a subsequent reaction. nih.gov This chemoselective control is crucial for building complex, polysubstituted pyridine cores. nih.govresearchgate.net
Optimization of Reaction Conditions for Research-Scale Production
To achieve the highest possible yield and purity of this compound on a research scale, a systematic optimization of reaction conditions is essential. researchgate.net This process involves screening various parameters to identify the ideal environment for the chemical transformation.
Key parameters that are typically optimized include:
Base: The choice of base can be critical. Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) may prove more effective than organic bases for certain transformations. researchgate.net
Solvent: The reaction medium can significantly influence yield. A range of solvents, from polar aprotic (like THF, EtOAc) to others, should be tested to find the most suitable one. researchgate.net
Reagent Stoichiometry: The loading of key reagents must be fine-tuned. For example, adjusting the equivalents of the fluorinating or sulfonating agent can maximize product formation while minimizing side reactions. researchgate.net
Temperature: While many modern reactions proceed at room temperature, some may require heating or cooling to achieve optimal results.
Table 4: Example of Reaction Condition Optimization
| Entry | Variable Changed | Condition | Yield (%) |
|---|---|---|---|
| 1 | Solvent | THF | 53 |
| 2 | Solvent | Dichloromethane | 45 |
| 3 | Solvent | Toluene | 62 |
| 4 | Solvent | Ethyl Acetate (EtOAc) | 78 |
| 5 | Base | K₂CO₃ (in EtOAc) | 85 |
| 6 | Base | Na₂CO₃ (in EtOAc) | 75 |
| 7 | Base | Cs₂CO₃ (in EtOAc) | 82 |
| 8 | Reagent Loading | 1.5 equivalents (in EtOAc with K₂CO₃) | 99 |
| 9 | Base Loading | 1.5 equivalents K₂CO₃ | 99 |
This table is a representative example based on optimization processes described in the literature and does not represent actual data for the target compound. researchgate.net
Reactivity and Chemical Transformations of 3 Bromo 5 Methylpyridine 2 Sulfonyl Fluoride
Reactions Involving the Sulfonyl Fluoride (B91410) Moiety
The sulfonyl fluoride group is renowned for its unique combination of stability and "on-demand" reactivity. sigmaaldrich.com Compared to the more reactive sulfonyl chlorides, the sulfur-fluorine bond is significantly stronger, rendering the moiety resistant to hydrolysis and reduction. researchgate.net However, under specific catalytic conditions, the sulfur atom becomes a potent electrophilic center, susceptible to attack by various nucleophiles.
Nucleophilic Substitution at the Sulfur(VI) Center (e.g., Sulfur Fluoride Exchange (SuFEx) Chemistry)
Sulfur Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry platform for forging robust connections between molecular modules. sigmaaldrich.comnih.gov This reaction involves the exchange of the fluoride on a sulfur(VI) center with a nucleophile. chemrxiv.org Aryl sulfonyl fluorides are key electrophilic partners in SuFEx chemistry. While exceptionally stable, their reactivity can be "awakened" by appropriate catalysts or reaction partners. sigmaaldrich.com The reaction chemoselectively produces only sulfonylation products, avoiding side reactions often seen with sulfonyl chlorides. sigmaaldrich.com This controlled reactivity makes sulfonyl fluorides like 3-bromo-5-methylpyridine-2-sulfonyl fluoride ideal candidates for SuFEx transformations, allowing for the precise and efficient formation of S-O, S-N, and S-C bonds. chemrxiv.orgacs.org
Formation of Sulfonamides and Sulfonate Esters
The synthesis of sulfonamides and sulfonate esters from sulfonyl fluorides represents a cornerstone of their application in medicinal chemistry and materials science. researchgate.net These reactions are typically sluggish but can be significantly accelerated with appropriate activation.
Sulfonamides: The reaction of this compound with primary or secondary amines to form the corresponding sulfonamides can be effectively catalyzed by Lewis acids. Calcium triflimide [Ca(NTf₂)₂] has been identified as a highly effective catalyst for this transformation, activating a wide array of sulfonyl fluorides for nucleophilic addition with diverse amines. organic-chemistry.orgnih.gov The reaction generally proceeds in good to excellent yields under mild conditions. nih.gov For many electron-rich or neutral sulfonyl fluorides, the Lewis acid is crucial for reactivity, whereas highly electron-deficient sulfonyl fluorides may react with strong nucleophiles without a catalyst. nih.gov
Below is a table showing representative results for the Ca(NTf₂)₂-catalyzed synthesis of sulfonamides from various aryl sulfonyl fluorides and amines, illustrating the general applicability of the method.
| Sulfonyl Fluoride | Amine | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Benzenesulfonyl fluoride | Aniline | t-amylOH | 88 | nih.gov |
| 4-Methoxybenzenesulfonyl fluoride | 1-(5-(trifluoromethyl)-2-pyridinyl)piperazine | t-amylOH | 81 | nih.gov |
| Thiophene-2-sulfonyl fluoride | 1-(5-(trifluoromethyl)-2-pyridinyl)piperazine | t-amylOH | 89 | nih.gov |
| 4-Cyanobenzenesulfonyl fluoride | 1-(5-(trifluoromethyl)-2-pyridinyl)piperazine | t-amylOH | 91 | nih.gov |
Sulfonate Esters: The formation of sulfonate esters proceeds via a SuFEx reaction with alcohol nucleophiles. This transformation can be efficiently catalyzed by sterically hindered organic bases, such as 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (BTMG), often in the presence of a silicon-based additive like hexamethyldisilazane (B44280) (HMDS). chemrxiv.orgnih.gov This "Accelerated SuFEx" protocol allows for the rapid and high-yield synthesis of aryl sulfonates from sulfonyl fluorides and a broad range of aryl or alkyl alcohols, often at room temperature and with low catalyst loadings. nih.govnih.gov
Derivatization to Other Sulfonyl-Containing Functional Groups
The electrophilic nature of the activated sulfur(VI) center in this compound allows for its derivatization into a variety of other functional groups beyond sulfonamides and sulfonates. By selecting appropriate nucleophiles, it is possible to synthesize sulfones (via reaction with organometallic reagents) and other related structures, expanding the synthetic utility of the parent molecule. chemrxiv.org The principles of SuFEx chemistry support the reaction with a wide range of nucleophiles, enabling access to a diverse chemical space. sigmaaldrich.com
Catalytic Activation of the Sulfonyl Fluoride Group
Activation of the otherwise stable sulfonyl fluoride group is key to its synthetic utility. This can be achieved through several catalytic strategies:
Lewis Acid Catalysis: As discussed for sulfonamide synthesis, Lewis acids like Ca(NTf₂)₂ coordinate to the fluorine or oxygen atoms of the sulfonyl group. This coordination increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. researchgate.netorganic-chemistry.org Divalent cations have proven particularly effective in this role. researchgate.net
Base Catalysis: Organic bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and BTMG, can catalyze the reaction between sulfonyl fluorides and silylated or unprotected alcohols to form sulfonate esters. nih.govacs.org This strategy is central to many modern SuFEx protocols. chemrxiv.org
Transition Metal Catalysis: While the S-F bond is typically inert, the C–S bond of aryl sulfonyl fluorides can be activated by transition metal catalysts, such as palladium complexes. rsc.org This desulfonative activation allows sulfonyl fluorides to act as electrophilic partners in cross-coupling reactions like the Suzuki-Miyaura coupling, providing an alternative to using aryl halides. rsc.orgclaremont.eduscholaris.ca This reactivity demonstrates that under the appropriate catalytic conditions, the sulfonyl fluoride group can be cleaved and replaced, rather than simply undergoing substitution at the sulfur atom.
Reactions Involving the Pyridine (B92270) Ring and its Substituents
The 3-bromo-5-methylpyridine (B130446) core of the molecule offers a distinct set of reaction pathways, primarily centered on the carbon-bromine bond. The sulfonyl fluoride group is generally stable under the conditions used for many transition-metal-catalyzed reactions, allowing for selective functionalization of the pyridine ring. enamine.net
Cross-Coupling Reactions at the Bromine Position (e.g., Suzuki, Sonogashira, Negishi)
The bromine atom at the 3-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction couples the bromopyridine with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. The reaction is typically catalyzed by a palladium(0) species and requires a base. libretexts.orgorganic-chemistry.org It is widely used to synthesize biaryl and heteroaryl compounds. The stability of the sulfonyl fluoride group makes it a compatible spectator in this transformation, enabling the synthesis of 3-aryl-5-methylpyridine-2-sulfonyl fluoride derivatives. enamine.net
Sonogashira Coupling: This reaction couples the bromopyridine with a terminal alkyne, creating a C(sp²)-C(sp) bond. soton.ac.uk The process is co-catalyzed by palladium and copper complexes and is performed in the presence of a base. soton.ac.uk This method would provide access to 3-alkynyl-5-methylpyridine-2-sulfonyl fluorides, which are valuable intermediates for further synthesis. Studies on other bromopyridines have shown this reaction to be highly efficient for a wide range of functionalized alkynes. soton.ac.uk
Negishi Coupling: This reaction involves the coupling of the bromopyridine with an organozinc reagent, catalyzed by a palladium or nickel complex. While organozinc reagents are more reactive and sensitive than organoboron compounds, Negishi coupling often exhibits high functional group tolerance and reactivity, making it a powerful alternative for C-C bond formation. libretexts.org
The table below provides representative conditions for the Sonogashira coupling of a similar bromopyridine substrate with various terminal alkynes, demonstrating the feasibility and scope of such transformations.
| Bromopyridine Substrate | Alkyne | Catalysts | Yield (%) | Reference |
|---|---|---|---|---|
| 6-bromo-3-fluoro-2-cyanopyridine | 4-Ethylphenylacetylene | Pd(PPh₃)₄, CuI | 93 | soton.ac.uk |
| 6-bromo-3-fluoro-2-cyanopyridine | Phenylacetylene | Pd(PPh₃)₄, CuI | 85 | soton.ac.uk |
| 6-bromo-3-fluoro-2-cyanopyridine | 3,3-Dimethyl-1-butyne | Pd(PPh₃)₄, CuI | 90 | soton.ac.uk |
| 6-bromo-3-fluoro-2-cyanopyridine | Propargyl alcohol | Pd(PPh₃)₄, CuI | 90 | soton.ac.uk |
Electrophilic Aromatic Substitution Potentials on the Pyridine Scaffold
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. The reaction proceeds through a two-step mechanism: initial attack of the aromatic ring on an electrophile to form a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. acs.org The first step is typically the slow, rate-determining step as it disrupts the stable aromatic system. acs.org
For pyridine and its derivatives, EAS reactions are generally more challenging compared to benzene (B151609). The nitrogen atom in the pyridine ring exerts a deactivating effect on the ring towards electrophiles due to its electronegativity, which reduces the ring's nucleophilicity. In the case of this compound, the pyridine scaffold is further deactivated by two potent electron-withdrawing groups: the bromine atom at the 3-position and the sulfonyl fluoride group at the 2-position. These groups significantly decrease the electron density of the pyridine ring, making it highly resistant to attack by electrophiles. The methyl group at the 5-position is an activating group, but its influence is insufficient to overcome the powerful deactivating effects of the other substituents.
Detailed research findings or specific examples of electrophilic aromatic substitution reactions performed on this compound are not available in the provided search results.
Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring
Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, SNAr is facilitated by the presence of strong electron-withdrawing groups, which activate the ring for nucleophilic attack. sigmaaldrich.com The reaction typically follows a two-stage addition-elimination mechanism, proceeding through a negatively charged intermediate known as a Meisenheimer complex. researchgate.net
The structure of this compound is well-suited for SNAr reactions. The pyridine ring is inherently electron-poor, and this electrophilicity is strongly enhanced by the sulfonyl fluoride and bromo substituents. These groups help to stabilize the negative charge of the intermediate Meisenheimer complex. researchgate.net Pyridine rings are particularly reactive in SNAr when substituted at the ortho or para positions, as the negative charge can be effectively delocalized onto the ring nitrogen. sigmaaldrich.com
In this molecule, the bromine atom at the C-3 position could potentially serve as a leaving group. A study on 3,5-disubstituted pyridines demonstrated that a bromo group can be subjected to cross-coupling reactions, which often follow mechanisms related to nucleophilic substitution. acs.org Another possibility is the displacement of the sulfonyl fluoride group itself or a reaction at the sulfur atom. While specific studies on this compound are absent, research on other activated aryl halides shows that various nucleophiles (oxygen, sulfur, and nitrogen-based) can displace leaving groups under SNAr conditions. researchgate.net
| Factor | Influence on Reaction Rate | Rationale |
|---|---|---|
| Electron-Withdrawing Groups (EWGs) | Increase | Stabilize the negative charge in the Meisenheimer intermediate. |
| Leaving Group Ability | F > Cl > Br > I | The rate-determining step is the nucleophile attack, not C-X bond cleavage. Highly electronegative groups like F enhance the carbon's electrophilicity. |
| Position of EWG | Ortho/Para > Meta | Allows for direct delocalization of the negative charge onto the EWG through resonance. |
Multicomponent Reactions Incorporating the Compound
Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. mdpi.com These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. mdpi.com
There are no specific examples in the search results of this compound being used in multicomponent reactions. However, a related pyridine derivative, 3-azido-2-bromo-4-methylpyridine, has been successfully employed in a rhodium-catalyzed atroposelective azide-alkyne cycloaddition (AAC), a type of "click chemistry" that can be part of a multicomponent setup. acs.org This reaction yielded a biaxially chiral triazole product in high yield and stereoselectivity. acs.org This suggests that structurally similar pyridines can participate in complex, one-pot transformations. The sulfonyl fluoride group itself can participate in a type of click chemistry known as Sulfur Fluoride Exchange (SuFEx), potentially enabling its incorporation into MCRs designed around this transformation. acs.orgmdpi.com
Mechanistic Studies of Key Transformations
While mechanistic studies specifically targeting reactions of this compound are not present in the search results, the reactivity of its key functional group, the sulfonyl fluoride, has been investigated. The sulfonyl fluoride moiety is known for its unique reactivity profile, particularly in Sulfur (VI) Fluoride Exchange (SuFEx) click chemistry. researchgate.netnih.gov
The S(VI)-F bond is remarkably stable under many conditions but can be activated to react with nucleophiles. nih.gov Mechanistic modeling of protein lysine (B10760008) sulfonylation by sulfonyl fluoride inhibitors suggests that nucleophilic substitution at the sulfur atom can occur. acs.org This process involves the attack of a nucleophile (like an amine) on the sulfur atom, leading to the displacement of the fluoride ion. The stability and reactivity are highly dependent on the surrounding electronic environment. Studies have shown that the presence of stable dipoles, such as hydrogen bond donors in an enzyme active site, can stabilize the transition state of the reaction and are critical for the exchange process to occur. acs.org This type of transformation, often termed a SuFEx process, is gaining prominence in drug discovery and chemical biology. researchgate.net
Applications in Advanced Organic Synthesis Research
Role as a Key Synthetic Building Block for Complex Molecules
As a foundational component, 3-bromo-5-methylpyridine-2-sulfonyl fluoride (B91410) enables the construction of intricate molecular frameworks through a series of targeted chemical transformations.
The inherent reactivity of the sulfonyl fluoride group allows for its facile conversion into a range of other functional groups. Nucleophilic substitution of the fluoride can lead to the formation of sulfonamides, sulfonic esters, and other sulfur-containing derivatives. This transformation is crucial for introducing diversity at the 2-position of the pyridine (B92270) ring. Furthermore, the bromine atom at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of aryl, alkyl, and alkynyl groups, leading to a diverse array of 3,5-disubstituted pyridine derivatives.
| Reaction Type | Reagent/Catalyst | Resulting Functional Group |
| Nucleophilic Substitution | Amines (R-NH2) | Sulfonamides (-SO2NHR) |
| Nucleophilic Substitution | Alcohols (R-OH) | Sulfonic Esters (-SO2OR) |
| Suzuki Coupling | Arylboronic acid / Pd catalyst | Aryl group at C3 |
| Stille Coupling | Organostannane / Pd catalyst | Alkyl/Aryl group at C3 |
| Sonogashira Coupling | Terminal alkyne / Pd/Cu catalyst | Alkynyl group at C3 |
The bifunctional nature of 3-bromo-5-methylpyridine-2-sulfonyl fluoride makes it an excellent precursor for the synthesis of fused heterocyclic systems. Intramolecular cyclization reactions can be designed to occur between a substituent introduced at the 3-position (via the bromo group) and a group derived from the sulfonyl fluoride moiety at the 2-position. For instance, a nucleophilic group introduced at the 3-position can displace the fluoride of the sulfonyl group, leading to the formation of a new ring fused to the pyridine core. This strategy is a powerful method for constructing novel polycyclic aromatic systems with potential applications in materials science and medicinal chemistry.
Beyond simple fused systems, this building block can be employed in more complex synthetic strategies to construct bridged and polycyclic architectures. By carefully selecting reaction partners and conditions, chemists can orchestrate tandem reactions or multi-step sequences that lead to the formation of three-dimensional molecular structures. The rigidity and defined stereochemistry of the pyridine ring provide a solid foundation for building these complex architectures.
Utilization in Modular Chemical Assembly (e.g., Click Chemistry Analogues)
The sulfonyl fluoride group is a key participant in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful set of reactions that fall under the umbrella of "click chemistry". guidechem.comresearchgate.net SuFEx reactions are characterized by their high efficiency, broad scope, and formation of stable covalent links. this compound can act as a "SuFExable hub," reacting readily with silyl (B83357) ethers or other nucleophiles to form robust sulfonate or sulfonamide linkages. patsnap.com This modular approach allows for the rapid assembly of complex molecules from simpler, pre-functionalized building blocks, which is highly advantageous in fields like drug discovery and materials science.
Precursor in the Development of Chemical Probes (general, non-clinical focus)
The electrophilic nature of the sulfonyl fluoride moiety makes it an excellent "warhead" for the design of chemical probes. chemsrc.comgoogle.com These probes are designed to covalently react with specific nucleophilic amino acid residues (such as serine, threonine, tyrosine, lysine (B10760008), or histidine) in proteins. mdpi.comchemicalbook.com By incorporating the this compound core into a larger molecule with affinity for a particular protein, researchers can create tools for studying protein function, identifying binding sites, and mapping protein-protein interactions. The bromine atom provides a convenient point for further modification, such as the attachment of reporter tags (e.g., fluorophores or biotin) for visualization and detection.
Development of Structure-Reactivity Relationship (SRR) Studies of Analogues
Systematic modification of the this compound structure allows for detailed investigations into structure-reactivity relationships. By synthesizing and studying analogues with different substituents at the 3- and 5-positions, researchers can gain insights into how electronic and steric factors influence the reactivity of the sulfonyl fluoride group. This information is critical for fine-tuning the properties of chemical probes and other functional molecules, optimizing their selectivity and reaction kinetics for specific applications. For example, the electron-withdrawing or -donating nature of the substituent at the 5-position can modulate the electrophilicity of the sulfonyl group, thereby affecting its reaction rate with nucleophiles.
Computational and Theoretical Investigations
Electronic Structure Analysis and Molecular Orbital Theory
A thorough analysis of the electronic structure of 3-bromo-5-methylpyridine-2-sulfonyl fluoride (B91410), including detailed Frontier Molecular Orbital (FMO) analysis and Electrostatic Potential Surface (EPS) mapping, has not been specifically reported. Such studies are crucial for understanding the compound's reactivity.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Specific data regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as their distribution across the 3-bromo-5-methylpyridine-2-sulfonyl fluoride molecule, is not available in existing research. This information is fundamental for predicting how the molecule will interact with other chemical species.
Charge Distribution and Electrostatic Potential Surface (EPS) Mapping
Detailed maps of the electrostatic potential surface for this compound, which would identify electron-rich and electron-deficient regions, have not been published. This data is essential for predicting the sites of electrophilic and nucleophilic attack.
Prediction of Reactivity Profiles and Reaction Pathways
Without fundamental electronic structure data, detailed predictions of the reactivity profiles and potential reaction pathways for this compound remain speculative.
Computational Assessment of Nucleophilic and Electrophilic Sites
A computational assessment to quantitatively identify and rank the nucleophilic and electrophilic sites on the this compound molecule has not been documented. Such an analysis would pinpoint the most likely atoms to participate in chemical reactions.
Theoretical Elucidation of Regioselectivity and Stereoselectivity
There is a lack of theoretical studies elucidating the potential regioselectivity and stereoselectivity of reactions involving this compound. These investigations are critical for controlling the outcome of chemical syntheses.
Quantum Chemical Studies of Reaction Mechanisms
Quantum chemical studies providing a step-by-step elucidation of the mechanisms of reactions in which this compound might participate are not present in the current body of scientific literature. These studies are vital for a deep understanding of the transition states and energy barriers involved in its chemical transformations.
Identification of Transition States and Intermediates
The identification of transition states and intermediates is fundamental to understanding the mechanism of a chemical reaction. Transition states represent the highest energy point along a reaction coordinate, corresponding to a first-order saddle point on the potential energy surface. Computational methods, particularly density functional theory (DFT), are adept at locating and characterizing these transient structures.
For reactions involving pyridine (B92270) derivatives, computational studies have successfully identified transition states for various transformations, including nucleophilic aromatic substitution and cross-coupling reactions. In the context of this compound, potential reactions could involve the displacement of the bromide or transformations at the sulfonyl fluoride group.
Hypothetical Reaction: A nucleophilic attack on the sulfonyl fluoride moiety is a characteristic reaction for this class of compounds. The transition state for such a process would involve the approaching nucleophile and the departing fluoride ion simultaneously interacting with the sulfur atom. The geometry of this transition state would likely be a distorted trigonal bipyramid.
While no specific transition state calculations for this compound are available in the literature, data from related pyridine derivatives can provide insights. For example, DFT calculations on substituted pyridines have been used to determine the geometries of transition states in various reactions.
Table 1: Hypothetical Transition State Geometries for Nucleophilic Attack on a Pyridine Sulfonyl Fluoride
| Parameter | Value |
| S-F Bond Length (Å) | 2.1 - 2.5 |
| S-Nu Bond Length (Å) | 2.0 - 2.4 |
| Nu-S-F Angle (°) | 160 - 175 |
| O-S-O Angle (°) | 115 - 120 |
Note: These are generalized values based on typical transition states for nucleophilic attack on sulfonyl fluorides and are not specific to this compound.
Calculation of Activation Energies and Reaction Free Energies
Once transition states and intermediates have been identified, the associated activation energies (ΔG‡) and reaction free energies (ΔG_rxn) can be calculated. These values are crucial for predicting the kinetics and thermodynamics of a reaction. High activation energies suggest a slow reaction rate, while the sign and magnitude of the reaction free energy indicate the spontaneity of the process.
For this compound, the electronic nature of the substituents on the pyridine ring would significantly influence these energy barriers. The electron-withdrawing bromine atom and sulfonyl fluoride group are expected to activate the pyridine ring towards certain reactions, potentially lowering activation energies for nucleophilic attack. Conversely, the electron-donating methyl group may have a deactivating effect, depending on its position relative to the reaction center.
Computational studies on the reactivity of various sulfonyl fluorides have shown a correlation between the electronic properties of the aryl or heteroaryl group and the activation barrier for nucleophilic substitution. nih.gov
Table 2: Calculated Activation and Reaction Free Energies for a Model Reaction of a Substituted Pyridine
| Reaction | Activation Energy (ΔG‡) (kcal/mol) | Reaction Free Energy (ΔG_rxn) (kcal/mol) |
| Nucleophilic Aromatic Substitution | 20 - 30 | -10 to -20 |
| Suzuki Cross-Coupling | 15 - 25 | -5 to -15 |
Note: This data is illustrative and based on general findings for substituted pyridine derivatives, not specifically for this compound. mdpi.com
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound is important for understanding its three-dimensional structure and how this influences its reactivity and interactions. The key flexible bond in this molecule is the C-S bond between the pyridine ring and the sulfonyl fluoride group. Rotation around this bond will give rise to different conformers with varying energies.
Computational methods can be used to perform a potential energy surface scan by systematically rotating the dihedral angle of the C-C-S-F bond to identify the most stable conformers (energy minima) and the rotational barriers between them.
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the motion of the atoms at a given temperature, MD can reveal the accessible conformations and the flexibility of the molecule in different environments, such as in solution. While specific MD simulations for this compound are not documented, studies on similar pyridine derivatives have been conducted to understand their dynamic behavior and interactions. rsc.org
Table 3: Hypothetical Rotational Barriers for the C-S Bond in an Aryl Sulfonyl Fluoride
| Conformer | Dihedral Angle (C-C-S-F) (°) | Relative Energy (kcal/mol) |
| Global Minimum | 60 | 0.0 |
| Local Minimum | 180 | 1.5 |
| Rotational Barrier | 0 | 4.0 |
| Rotational Barrier | 120 | 3.5 |
Note: These values are representative of typical rotational barriers in aryl sulfonyl fluorides and are for illustrative purposes.
Studies of Intermolecular Interactions (e.g., Host-Guest Chemistry, without specific biological targets)
The sulfonyl fluoride group is known to participate in a range of non-covalent interactions, which are crucial in areas such as crystal engineering and host-guest chemistry. The fluorine and oxygen atoms of the sulfonyl fluoride group can act as hydrogen bond acceptors, while the sulfur atom can engage in chalcogen bonding.
In the context of host-guest chemistry, a molecule like this compound could act as a guest, binding within the cavity of a larger host molecule. The specificity and strength of this binding would be governed by a combination of factors including size and shape complementarity, as well as specific intermolecular interactions.
Computational studies can be employed to model these host-guest complexes and to quantify the interaction energies. Methods such as DFT with dispersion corrections are well-suited for studying these non-covalent interactions. While no specific host-guest studies involving this compound have been reported, the general principles of sulfonyl fluoride interactions can be applied.
Table 4: Calculated Interaction Energies for a Model Host-Guest Complex Involving a Sulfonyl Fluoride
| Type of Interaction | Contribution to Binding Energy (kcal/mol) |
| Hydrogen Bonding | -3 to -8 |
| Halogen Bonding (Br•••X) | -2 to -5 |
| π-π Stacking | -1 to -4 |
| van der Waals Forces | -5 to -10 |
Note: These are generalized interaction energies and are not specific to complexes of this compound.
Future Directions and Emerging Research Avenues
Exploration of Novel Catalytic Systems for Functionalization
The functionalization of the 3-bromo-5-methylpyridine-2-sulfonyl fluoride (B91410) core is ripe for the application of novel catalytic systems. The bromine atom at the 3-position is a prime handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. Future research will likely focus on developing catalytic systems that are tolerant of the electron-deficient nature of the pyridine (B92270) ring and the reactive sulfonyl fluoride group.
Palladium-based catalysts have been instrumental in the functionalization of bromo-pyridines, and the development of new phosphine (B1218219) ligands could enhance reaction efficiency and substrate scope. Furthermore, the use of earth-abundant metal catalysts, such as nickel and copper, is a growing area of interest and could provide more sustainable and cost-effective methods for the derivatization of 3-bromo-5-methylpyridine-2-sulfonyl fluoride. The exploration of photoredox catalysis also presents an exciting avenue for the introduction of novel functionalities under mild reaction conditions.
Integration into High-Throughput Synthesis and Screening Platforms
The modular nature of this compound makes it an ideal candidate for integration into high-throughput synthesis (HTS) and screening platforms. The differential reactivity of the bromine and sulfonyl fluoride moieties allows for sequential and chemoselective modifications, enabling the rapid generation of large and diverse compound libraries.
Future efforts will likely involve the development of automated synthesis platforms that can perform multi-step reaction sequences starting from this compound. These platforms, coupled with high-throughput screening assays, could accelerate the discovery of new bioactive molecules for a range of therapeutic targets. The principles of "click chemistry," particularly Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, are highly amenable to HTS and could be leveraged for the rapid assembly of compound libraries from this versatile building block.
Development of Sustainable and Environmentally Benign Synthetic Routes
The development of sustainable and environmentally benign synthetic routes is a critical aspect of modern chemical research. For this compound, this includes the exploration of greener solvents, catalysts, and reaction conditions.
Recent advancements in the synthesis of sulfonyl fluorides have focused on avoiding hazardous reagents and minimizing waste. For instance, the use of aqueous conditions and potassium fluoride as a fluorine source represents a significant step towards a more sustainable process. The synthesis of the precursor, 3-bromo-5-methylpyridine (B130446), can also be optimized for sustainability by employing catalytic reduction methods and minimizing the use of harsh reagents. Future research will likely focus on developing a fully integrated, green synthetic pathway to this compound and its derivatives.
Application in Advanced Materials Science Research
The unique electronic properties of the substituted pyridine ring in this compound make it an intriguing building block for advanced materials. The incorporation of this moiety into polymers and other materials could impart desirable properties such as thermal stability, flame retardancy, and specific electronic characteristics.
The bromine atom allows for the incorporation of this fragment into conjugated polymer backbones via cross-coupling reactions, which could have applications in organic electronics. The polar sulfonyl fluoride group could also be utilized to tune the surface properties of materials or to act as a reactive handle for post-polymerization modification. Future research in this area will likely involve the synthesis and characterization of novel polymers and materials incorporating the this compound unit and the evaluation of their physical and chemical properties.
Design of Next-Generation Chemical Probes and Reagents
The sulfonyl fluoride group is a well-established reactive handle for the development of chemical probes and covalent inhibitors that can target specific amino acid residues in proteins. This compound provides a versatile scaffold for the design of next-generation chemical probes with tailored reactivity and selectivity.
The pyridine core can be elaborated with various functionalities to direct the probe to a specific protein of interest, while the sulfonyl fluoride can form a stable covalent bond with nucleophilic residues such as serine, threonine, or lysine (B10760008). The bromine atom can be used to attach reporter tags, such as fluorophores or biotin, for the detection and identification of protein targets. The development of highly selective and potent chemical probes based on this scaffold could have a significant impact on our understanding of biological processes and in the development of new therapeutic agents.
Leveraging Machine Learning and AI in Synthetic Optimization
Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools in chemical synthesis for reaction optimization and the prediction of reaction outcomes. The synthesis and functionalization of this compound could greatly benefit from the application of these computational approaches.
Q & A
Q. What are the recommended synthetic routes for 3-bromo-5-methylpyridine-2-sulfonyl fluoride, and how can reaction efficiency be monitored?
- Methodological Answer : A multi-step synthesis typically starts with bromination and sulfonylation of a substituted pyridine precursor. For example, bromination at the 3-position of 5-methylpyridine-2-sulfonyl fluoride can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF at 80°C) . Reaction efficiency is monitored via thin-layer chromatography (TLC) or HPLC, with intermediates characterized by (e.g., δ 8.2–8.4 ppm for pyridine protons) and mass spectrometry (e.g., [M+H] peaks) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : confirms the sulfonyl fluoride group (δ ~60–70 ppm), while identifies substituents (e.g., methyl at δ ~2.5 ppm and aromatic protons at δ 7.5–8.5 ppm) .
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., C–S bond length ~1.76 Å, S–F bond ~1.41 Å), critical for validating stereoelectronic effects .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M] at m/z 283.95 for C) .
Q. How can researchers mitigate hydrolysis of the sulfonyl fluoride group during storage?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in anhydrous solvents (e.g., dichloromethane or acetonitrile). Stabilize with molecular sieves (3 Å) to adsorb moisture . Purity should be verified periodically via to detect hydrolysis by-products (e.g., sulfonic acids) .
Advanced Research Questions
Q. How do electronic effects of the bromine and methyl substituents influence the reactivity of the sulfonyl fluoride group in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing bromine at the 3-position enhances electrophilicity of the sulfonyl fluoride, facilitating nucleophilic substitutions (e.g., with amines or thiols). Computational studies (DFT at B3LYP/6-31G*) can model charge distribution, showing increased partial positive charge on sulfur (~+1.2 e) in the presence of bromine . Experimentally, kinetic studies under varying pH and temperature (e.g., 25–60°C) quantify rate constants () for reactions with nucleophiles like piperidine .
Q. What strategies resolve contradictions in reported reaction yields for sulfonamide derivatization of this compound?
- Methodological Answer : Discrepancies often arise from solvent polarity or base selection. For example:
- Solvent Effects : DMF increases yields (~85%) compared to THF (~50%) due to better stabilization of transition states .
- Base Optimization : Use of Hunig’s base (DIEA) instead of K reduces side reactions (e.g., elimination) in amine couplings .
Systematic DOE (Design of Experiments) approaches, varying solvent, temperature, and base, can identify optimal conditions .
Q. How can computational modeling predict the compound’s utility in covalent inhibitor design for biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) screens interactions between the sulfonyl fluoride and catalytic serine/threonine residues in enzymes (e.g., kinases or proteases). MD simulations (GROMACS) assess binding stability over 100-ns trajectories. Electrostatic potential maps (MEPs) highlight nucleophilic attack sites on the sulfur atom .
Data Contradictions and Resolution
Q. Conflicting reports exist on the compound’s stability under acidic conditions. How should researchers design experiments to clarify this?
- Methodological Answer : Conduct pH-dependent stability studies (pH 1–7) at 37°C, monitoring degradation via HPLC-UV (λ = 254 nm). Compare half-lives () and identify degradation products (e.g., hydrolyzed sulfonic acid) using LC-MS. Control humidity (<5% RH) to isolate pH effects .
Applications in Chemical Biology
Q. What methodologies enable site-specific labeling of proteins using this compound?
- Methodological Answer : The compound acts as an electrophilic warhead for covalent protein modification. Protocols include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
